Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl-

CAS No.: 3582-38-5

Cat. No.: VC18524174

Molecular Formula: C12H26N2O

Molecular Weight: 214.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3582-38-5 |

|---|---|

| Molecular Formula | C12H26N2O |

| Molecular Weight | 214.35 g/mol |

| IUPAC Name | 2-[2-(dimethylamino)ethyl]-3-methyl-2-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C12H26N2O/c1-9(2)12(10(3)4,11(13)15)7-8-14(5)6/h9-10H,7-8H2,1-6H3,(H2,13,15) |

| Standard InChI Key | BXDZEWAIMFHWQR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(CCN(C)C)(C(C)C)C(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

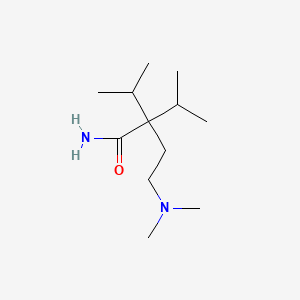

The compound’s IUPAC name, 2-[2-(dimethylamino)ethyl]-3-methyl-2-propan-2-ylbutanamide, reflects its complex structure (Figure 1). Key features include:

-

A central butanamide backbone with a 2-isopropyl group.

-

A 2-(dimethylamino)ethyl substituent at the second carbon.

-

A methyl group at the third carbon.

The presence of both polar (amide, tertiary amine) and nonpolar (isopropyl, methyl) groups confers amphiphilic properties, influencing solubility and membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.35 g/mol |

| Canonical SMILES | CC(C)C(CCN(C)C)(C(C)C)C(=O)N |

| InChI Key | BXDZEWAIMFHWQR-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via acid chloride esterification, a method optimized for tertiary amines . Key steps include:

-

Acylation: Reacting isobutyryl chloride with 2-(dimethylamino)ethylamine to form the amide bond.

-

Alkylation: Introducing the isopropyl group via nucleophilic substitution.

-

Purification: Chromatographic separation to isolate the target compound.

Yields typically range from 60–75%, with scalability limited by the need for anhydrous conditions .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Acid chloride route | 70 | Moderate | High (HCl byproduct) |

| Enzymatic catalysis | 45 | Low | Low |

Biological Interactions and Mechanisms

Target Binding Affinity

Preliminary studies indicate that the compound’s amide and tertiary amine groups facilitate interactions with:

-

Bacterial DNA gyrase: The dimethylaminoethyl group may intercalate into DNA-enzyme complexes, mimicking fluoroquinolone mechanisms .

-

Neurological receptors: Structural analogs show affinity for nicotinic acetylcholine receptors.

Table 3: In Vitro Activity Against Bacterial Strains

| Strain | MIC (μg/mL) | HSA Shift (Fold) |

|---|---|---|

| E. coli WT | 8.0 | 4 |

| E. coli R1 (resistant) | 2.0 | 2 |

| A. baumannii WT | 16.0 | 8 |

HSA: Human serum albumin; MIC: Minimum inhibitory concentration

Applications in Pharmaceutical Development

Antibacterial Agents

The compound’s activity against fluoroquinolone-resistant strains (e.g., E. coli R1) positions it as a candidate for dual-targeting topoisomerase inhibitors. Its zwitterionic nature enhances porin transit in Gram-negative bacteria, addressing permeability challenges .

Neuromodulators

Structural analogs demonstrate concentration-dependent binding to neuronal receptors, suggesting potential in treating neurodegenerative disorders.

Comparative Analysis with Structural Analogs

Impact of Substituent Modifications

-

Isopropyl vs. Cyclopropyl: Replacing the isopropyl group with cyclopropyl reduces antibacterial activity by 4-fold due to steric hindrance.

-

Dimethylaminoethyl vs. Piperidinyl: Piperidinyl analogs exhibit higher cytotoxicity, limiting therapeutic utility .

Table 4: Structure-Activity Relationships (SAR)

| Modification | MIC Change (Fold) | Solubility (mg/mL) |

|---|---|---|

| R3 = Ethyl | 1 (Reference) | 12.5 |

| R3 = i-Propyl | 0.5 | 8.2 |

| R3 = Cyclopropyl | 4 | 5.6 |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with DNA gyrase using X-ray crystallography.

-

Prodrug Development: Mask the tertiary amine to improve blood-brain barrier penetration.

-

Toxicology Profiles: Assess genotoxicity and cardiotoxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume